molecular formula C10H11N B074149 2,5-Dimethyl-1H-indole CAS No. 1196-79-8

2,5-Dimethyl-1H-indole

Cat. No.: B074149
CAS No.: 1196-79-8
M. Wt: 145.2 g/mol
InChI Key: ZFLFWZRPMDXJCW-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1H-indole is an organic compound belonging to the indole family, characterized by a fused benzene and pyrrole ring structure. The indole nucleus is a significant scaffold in many natural products and synthetic compounds due to its diverse biological activities and aromatic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1H-indole can be achieved through various methods. One common approach involves the cyclization of 2,5-dimethylphenylhydrazine with an appropriate aldehyde or ketone under acidic conditions. Another method includes the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity, often involving the use of strong acids like hydrochloric acid or sulfuric acid as catalysts .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dimethyl-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2,3-Dimethyl-1H-indole
  • 2,6-Dimethyl-1H-indole
  • 5-Methyl-1H-indole

Comparison: 2,5-Dimethyl-1H-indole is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. Compared to other dimethylindoles, it may exhibit different pharmacokinetic properties and binding affinities to biological targets .

Properties

IUPAC Name

2,5-dimethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLFWZRPMDXJCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152521
Record name 2,5-Dimethyl-1H-indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196-79-8
Record name 2,5-Dimethylindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl-1H-indole
Source ChemIDplus
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Record name 2,5-Dimethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethyl-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.469
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Record name 2,5-DIMETHYL-1H-INDOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2,5-Dimethylindole synthesized, and what are its key structural characteristics?

A: 2,5-Dimethylindole can be effectively synthesized using the Fischer method. [] This involves reacting 4-methylphenylhydrazine hydrochloride with acetone, followed by cyclization catalyzed by zinc chloride. [] The resulting 2,5-Dimethylindole boasts a purity of 99.5% and a yield of 64.4% after recrystallization. []

Q2: What is the significance of the reaction between 2,5-Dimethylindole and ninhydrin?

A: The reaction of 2,5-Dimethylindole with ninhydrin results in a 1:1 adduct, specifically 3-(2-hydroxy-2-indane-1,3-dionyl)-2,5-dimethylindole. [] This adduct formation, confirmed by 13C NMR, provides valuable insights into the reactivity of 2,5-Dimethylindole and its potential interactions with other chemical entities. []

Q3: How does 2,5-Dimethylindole behave in photoinduced electron transfer reactions?

A: 2,5-Dimethylindole acts as an electron donor in photoinduced electron transfer (PET) reactions, particularly with electron acceptors like 9-cyanoanthracene (9CNA). [] Studies reveal that while no ground state complex forms between 2,5-Dimethylindole and 9CNA, fluorescence quenching of photoexcited 9CNA occurs in both nonpolar and polar solvents. [] This quenching is attributed to charge separation, occurring in both the singlet and triplet excited states of 9CNA. []

Q4: Can 2,5-Dimethylindole impact hypochlorous acid production in biological systems?

A: Research indicates that 2,5-Dimethylindole, along with other indole derivatives, can inhibit the production of hypochlorous acid (HOCl) by activated leukocytes. [] This inhibition stems from 2,5-Dimethylindole's ability to affect myeloperoxidase (MPO), a key enzyme involved in HOCl generation. [] Specifically, 2,5-Dimethylindole promotes the accumulation of the inactive MPO-II form, thereby reducing HOCl production. []

Q5: What are the dielectric properties of 2,5-Dimethylindole?

A: Studies have examined the dielectric behavior of 2,5-Dimethylindole in dilute solutions at room temperature using microwave frequencies (8.55 and 9.65 GHz). [] This approach minimizes the impact of strong dipole-dipole interactions, providing a clearer understanding of the compound's intrinsic dielectric properties. []

Q6: Are there potential applications for 2,5-Dimethylindole as a liquid organic hydrogen carrier?

A: Research is exploring the feasibility of employing 2,5-Dimethylindole as a liquid organic hydrogen carrier. [] This investigation likely involves a combination of theoretical and experimental approaches to assess its hydrogen storage capacity, dehydrogenation kinetics, and overall suitability for this application.

Q7: How can the activation energy of 2,5-Dimethylindole be determined?

A: Studies have investigated the activation energy (ΔG), enthalpy (ΔH), and entropy (ΔS*) of 2,5-Dimethylindole and its binary mixtures. [] While the specific methods used are not detailed in the provided abstracts, these thermodynamic parameters are crucial for understanding the compound's reactivity and behavior in various chemical processes.

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